DAT Transporter Binding Affinity (Ki) of the Unsubstituted Scaffold vs. Potent Piperidine Analogs
The unsubstituted 2-phenylpiperidine scaffold demonstrates moderate affinity for the dopamine transporter (DAT), providing a quantitative baseline for structure-activity relationship (SAR) studies. This affinity is significantly lower than that of optimized piperidine-based DAT inhibitors, highlighting the impact of additional substituents. The data confirms its role as a core scaffold rather than a potent inhibitor itself. [1] [2]
| Evidence Dimension | DAT Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 6.36 ± 3 μM (6,360 nM) |
| Comparator Or Baseline | Aminopiperidine 7 (a substituted 2-phenylpiperidine analog) |
| Quantified Difference | ~126-fold less potent (6,360 nM vs 50.6 nM) |
| Conditions | Displacement of [3H]WIN-35428 from DAT in Sprague-Dawley rat striatum for target; competitive binding assay for comparator [1] [2] |
Why This Matters
This quantifies the scaffold's baseline affinity, allowing researchers to benchmark the effect of their modifications against a known, moderate starting point.
- [1] BindingDB Entry BDBM50212370. 2-phenylpiperidine hydrochloride (CHEMBL534502). Ki data from ChEMBL. View Source
- [2] Giancola, J. L. B., Bonifazi, A., Cao, J., Ku, T., Haraczy, A. J., Lam, J., Rais, R., Coggiano, M. A., Tanda, G., & Newman, A. H. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674. View Source
